molecular formula C22H12 B110305 Indeno[1,2,3-cd]fluoranthene CAS No. 193-43-1

Indeno[1,2,3-cd]fluoranthene

Cat. No. B110305
CAS RN: 193-43-1
M. Wt: 276.3 g/mol
InChI Key: XAKRHFYJDSMEMI-UHFFFAOYSA-N
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Description

Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by a unique molecular structure that includes an indeno ring system fused to a fluoranthene moiety. This compound has been shown to undergo specific reactions such as nitration, which occurs almost exclusively at the 2-position, suggesting the influence of steric factors and molecular orbital considerations on its reactivity .

Synthesis Analysis

The synthesis of indeno-fused polynuclear aromatics, including indeno[1,2,3-cd]fluoranthene, has been explored through various methods. One approach involves the acylation of a PAH adjacent to a ring junction followed by Flash Vacuum Pyrolysis (FVP), which has been demonstrated to afford indeno-annulated PAHs efficiently . Another method entails the fusion of an indeno ring to an alternant hydrocarbon via the reaction of an aryllithium derivative with cyclohexene oxide . Additionally, the nitration of indeno[1,2,3-cd]fluoranthene has been studied, providing insights into the regioselectivity of electrophilic substitution reactions on this compound .

Molecular Structure Analysis

The molecular structure of indeno[1,2,3-cd]fluoranthene and related compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of benz[c]indeno[2,1-a]fluorene, a related compound, has been determined, revealing substantial singlet biradical character and providing insights into the steric and electronic factors influencing its reactivity . The crystal structure of indenocorannulenes, another class of indeno-fused compounds, has been reported, showcasing their bowl-shaped geometry and the presence of chiral stereoisomers .

Chemical Reactions Analysis

Indeno[1,2,3-cd]fluoranthene and its derivatives participate in a variety of chemical reactions. The nitration reaction of indeno[1,2,3-cd]fluoranthene is a case study that highlights the regioselectivity of electrophilic aromatic substitution, with nitration occurring predominantly at the 2-position . Other reactions include cycloadditions and cyclodimerizations, which have been observed in the synthesis of benz[c]indeno[2,1-a]fluorene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indeno[1,2,3-cd]fluoranthene derivatives are influenced by their molecular structure. For example, the indeno[2,1-c]fluorene scaffold has been identified as having high electron affinities and broad absorption in the near-IR region, making it attractive for applications in organic electronics . The synthesis of indeno[2,1-c]fluorene-based blue fluorescent oligomers and polymers has been explored, with studies on their structure, photophysical, and electroluminescence properties, indicating their potential as materials for organic light-emitting diodes .

Scientific Research Applications

  • Chemical Reactivity Studies

    • Indeno[1,2,3-cd]fluoranthene undergoes nitration almost exclusively at the 2-position, a finding that is significant in understanding its chemical reactivity and potential modifications for various applications. This behavior is attributed to steric interference by the 12-hydrogen atom (Davies & Warren, 1968).
  • Synthesis and Molecular Engineering

    • A new method for the synthesis of indeno[1,2,3-cd]fluoranthene from fluoranthene has been developed. This innovative approach offers a versatile route for producing various indeno-polycyclic aromatic hydrocarbons, essential for research and development in organic chemistry (Preda & Scott, 2001).
  • Measurement of Physical Properties

    • The heat capacity of indeno[1,2,3-cd]pyrene, a compound closely related to indeno[1,2,3-cd]fluoranthene, has been measured, providing critical data for understanding the thermodynamic properties of these compounds (Mahnel et al., 2020).
  • Environmental Monitoring

    • Studies on the deposition of polycyclic aromatic hydrocarbons in peatlands included indeno[1,2,3-cd]pyrene, highlighting its significance in environmental research and monitoring of pollution levels (Pontevedra-Pombal et al., 2012).
  • Spectroscopic Analysis Techniques

    • Indeno[1,2,3-cd]pyrene has been used in spectroscopic studies to explore the fluorescence emission behavior of various polycyclic aromatic hydrocarbons, offering insights into their electronic properties and interactions with different solvents (Tucker et al., 1991).
  • Carcinogenicity and Toxicology Research

    • Although not directly about indeno[1,2,3-cd]fluoranthene, research on indeno[1,2,3-cd]pyrene and similar compounds has contributed to understanding their potential carcinogenic effects and interactions with biological systems, which is crucial for assessing environmental and health risks (Deutsch-Wenzel et al., 1983).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of Indeno[1,2,3-cd]fluoranthene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

Future Directions

Future research on Indeno[1,2,3-cd]fluoranthene may involve further exploration of its synthesis, molecular structure, and chemical reactions . The development of new synthetic routes and the study of its derivatives could provide valuable insights into its properties and potential applications .

properties

IUPAC Name

hexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRHFYJDSMEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172898
Record name Indeno(1,2,3-cd)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno[1,2,3-cd]fluoranthene

CAS RN

193-43-1
Record name Indeno(1,2,3-cd)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeno(1,2,3-cd)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2,3-CD)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AP2IXB5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
DV Preda, LT Scott - Polycyclic Aromatic Compounds, 2001 - Taylor & Francis
Acylation of a polycyclic aromatic hydrocarbon (PAH) adjacent to a ring junction with 2-bromobenzoyl chloride followed by Flash Vacuum Pyrolysis (FVP) of the resulting bromoketone …
Number of citations: 9 www.tandfonline.com
MD Halling, AM Orendt, M Strohmeier… - Physical Chemistry …, 2010 - pubs.rsc.org
4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene (sumanene) and indeno[1,2,3-cd]fluoranthene (indenofluoranthene) are structural moieties related to Buckminsterfullerene (C60). …
Number of citations: 15 pubs.rsc.org
C Elschenbroich, F Gerson - Helvetica Chimica Acta, 1970 - Wiley Online Library
ESR. Spectra of the Radical Ions of Indeno[1, 2, 3â•’cd]fluoranthene Page 1 838 HELVETICA CHIMICA ACTA - Vol. 53, Fasc. (1970) - Nr. 95-96 LITERATURVERZEICHNIS [l] …
Number of citations: 5 onlinelibrary.wiley.com
A Davies, KD Warren - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
Indeno[1,2,3-cd]fluoranthene has been shown to undergo nitration almost exclusively at the 2-position in both acetic acid and acetic anhydride. In the latter solvent the partial rate factor …
Number of citations: 2 pubs.rsc.org
HA Wegner, LT Scott, A De Meijere - The Journal of organic …, 2003 - ACS Publications
Under palladium catalysis, o-bromobenzeneboronic acid can be coupled with 1-bromonaphthalene (6) and with oligocyclic bromoarenes to furnish indeno-annelated polycyclic …
Number of citations: 168 pubs.acs.org
EB Ledesma, MA Kalish, PF Nelson, MJ Wornat… - Fuel, 2000 - Elsevier
The formation and fate of polycyclic aromatic hydrocarbons (PAH) during the pyrolysis and fuel-rich combustion of primary tar generated under rapid heating conditions have been …
Number of citations: 198 www.sciencedirect.com
NK Ray - 1972 - pascal-francis.inist.fr
Keyword (fr) INDENO (1, 2, 3-CD) FLUORANTHENE TRANSITION ELECTRONIQUE ENERGIE TRANSITION POTENTIEL IONISATION INDENO (1, 2, 3-CD) FLUORANTHENE …
Number of citations: 3 pascal-francis.inist.fr
S Masala - 2012 - diva-portal.org
The efficiency of extraction of polycyclic aromatic hydrocarbons (PAHs) with molecular masses of 252, 276, 278, 300, and 302 Da from standard reference material diesel particulate …
Number of citations: 0 www.diva-portal.org
J Lee, S Hong, T Kim, SY Park, J Cha, Y Kim… - Journal of Hazardous …, 2022 - Elsevier
Novel aryl hydrocarbon receptor (AhR) agonists were identified in coastal sediments in the Yellow and Bohai Seas by use of a combination of effect-directed analysis (EDA) and in silico …
Number of citations: 2 www.sciencedirect.com
S Masala, T Ahmed, C Bergvall… - Analytical and bioanalytical …, 2011 - Springer
The efficiency of extraction of polycyclic aromatic hydrocarbons (PAHs) with molecular masses of 252, 276, 278, 300, and 302 Da from standard reference material diesel particulate …
Number of citations: 35 link.springer.com

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